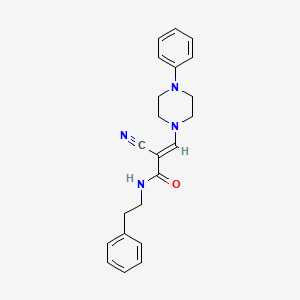
(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a piperazine ring, and a cyano group. These groups could potentially engage in various non-covalent interactions, including pi-stacking and hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyano group, which is a strong electron-withdrawing group. The phenyl and piperazine rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase its polarity, while the phenyl and piperazine rings could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis :
- Khalifa, Al-Omar, and Ali (2017) synthesized novel (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N'-[1-(pyren-3-yl)]acrylohydrazides and benzochromenone-2-carbohydrazide derivatives. These compounds were analyzed using elemental and spectroscopic methods, indicating potential for chemical synthesis applications (Khalifa, Al-Omar, & Ali, 2017).
Antitumor Activity :
- Fahim, Elshikh, and Darwish (2019) conducted a study that showed selected synthesized compounds with structures related to (E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide demonstrating significant in vitro antitumor activity against HepG2 cell line. This highlights the potential use in cancer research and therapy (Fahim, Elshikh, & Darwish, 2019).
Corrosion Inhibition :
- Research by Abu-Rayyan et al. (2022) explored the impact of similar acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This study suggests possible applications of these compounds in material science and corrosion prevention (Abu-Rayyan et al., 2022).
Molecular Engineering for Solar Cell Applications :
- Kim et al. (2006) engineered novel organic sensitizers for solar cells that included structures similar to the specified acrylamide. This research contributes to the development of renewable energy technologies (Kim et al., 2006).
Mechanofluorochromic Properties :
- Song et al. (2015) studied 3-aryl-2-cyano acrylamide derivatives, which showed distinct optical properties due to their different stacking modes. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Song et al., 2015).
Chiral Stationary Phases in Chromatography :
- Tian et al. (2010) synthesized enantiopure acrylamide derivatives for use as chiral stationary phases in chromatography. This demonstrates the compound's relevance in analytical chemistry, particularly in the separation of enantiomers (Tian et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c23-17-20(22(27)24-12-11-19-7-3-1-4-8-19)18-25-13-15-26(16-14-25)21-9-5-2-6-10-21/h1-10,18H,11-16H2,(H,24,27)/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOIMLMWDNCTLN-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


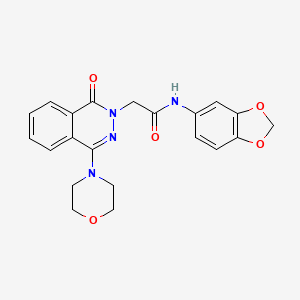
![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)
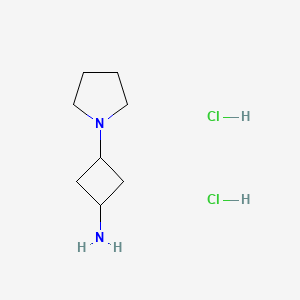
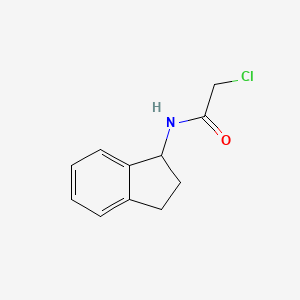
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
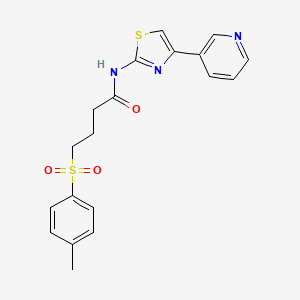
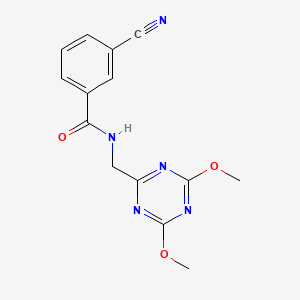
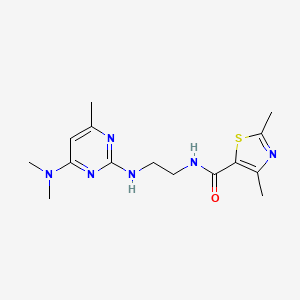
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)
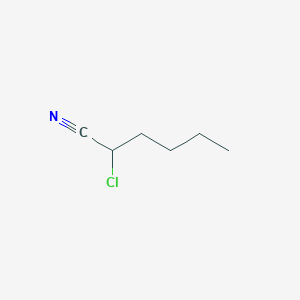
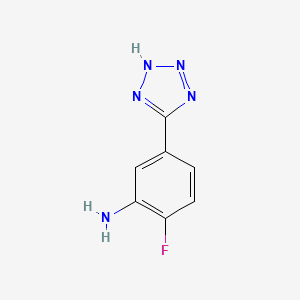
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)